L-2-Carbamoylphenylalanine
Description
Significance as a Research Tool in Biochemical Assays and Protein Interaction Studies
L-2-Carbamoylphenylalanine and its protected forms, such as Fmoc-L-2-carbamoylphenylalanine, are significant as research tools in the fields of biochemistry and molecular biology. chemimpex.com The unique structure, featuring a carbamoyl (B1232498) group on the phenylalanine side chain, makes it a valuable component in the synthesis of peptides designed for specific biological functions. chemimpex.com In biochemical assays, modified amino acids like N-[(2-phenylethyl)carbamoyl]phenylalanine are investigated for their potential as enzyme inhibitors or as specific ligands for biological receptors. ontosight.ai
The compound's primary utility lies in its application for studying protein-protein interactions (PPIs). chemimpex.comsmolecule.com Researchers can incorporate this compound into peptide sequences to create probes that mimic the binding sites of specific proteins. smolecule.com By observing how these probes interact with their target proteins, scientists can gain critical insights into the mechanisms of cellular processes and diseases. smolecule.com This approach is fundamental for identifying new therapeutic targets. smolecule.com The interaction between proteins is crucial for most biological functions, and the ability to investigate these connections using custom-designed peptides is a powerful research strategy. researchgate.net The carbamoyl group can also serve as a versatile "handle" for bioconjugation, allowing for the attachment of fluorophores or affinity tags to study biological interactions.
Chemical Classification within Modified Amino Acids and Phenylalanine Derivatives
This compound is classified as a modified amino acid and, more specifically, a phenylalanine derivative. naturalproducts.netdrugbank.com Amino acids are organic compounds that contain both amino and carboxyl functional groups. ditki.com Phenylalanine is an essential α-amino acid with a benzyl (B1604629) side chain. wikipedia.org this compound is derived from L-phenylalanine through the introduction of a carbamoyl group (-CONH₂) at the ortho (position 2) of the phenyl ring.
Its chemical classification can be detailed as follows:
Super Class : Organic acids and derivatives. naturalproducts.net
Class : Carboxylic acids and derivatives. naturalproducts.net
Sub Class : Amino acids, peptides, and analogues. naturalproducts.net
Direct Parent : Phenylalanine and derivatives. naturalproducts.netdrugbank.com These are compounds containing the phenylalanine structure or a derivative resulting from a reaction at the amino group, the carboxy group, or a substitution on the phenyl ring. drugbank.com
The presence of the carbamoyl group modifies the physicochemical properties of the parent amino acid, influencing its solubility, stability, and interactions with biological molecules. ontosight.ai
Chemical Properties of this compound Derivatives
This table presents data for Fmoc-L-2-carbamoylphenylalanine, a common form used in synthesis.
| Property | Value | Source |
| CAS Number | 959583-60-9 | chemimpex.com |
| Molecular Formula | C25H22N2O5 | chemimpex.comechemi.com |
| Molecular Weight | 430.45 g/mol | chemimpex.comechemi.com |
| Appearance | White powdery solid | chemimpex.com |
| Purity | ≥ 98% (HPLC) | chemimpex.com |
| Melting Point | 222-228 °C | chemimpex.com |
| Optical Rotation | [a]D25 = -60.1 ± 2º (C=1 in DMF) | chemimpex.com |
Conceptual Role in the Exploration of Metabolic Pathways and as a Foundation for Molecular Probes in Drug Design
The conceptual role of this compound in advanced research is twofold, encompassing the study of biological pathways and the creation of tools for drug discovery.
In the exploration of metabolic pathways, derivatives of this compound can act as inhibitors for specific enzymes. Metabolic pathways are series of chemical reactions in a cell, and by inhibiting a particular enzyme, researchers can study the resulting effects on the pathway and the organism's homeostasis. wikipedia.org For example, phenylalanine itself is a precursor for the synthesis of tyrosine and subsequently important neurotransmitters like dopamine. wikipedia.orgnih.gov Introducing modified versions like this compound into biological systems can help elucidate the function and regulation of such aromatic amino acid metabolic routes. researchgate.net
As a foundation for molecular probes in drug design, this compound is particularly valuable. chemimpex.comnih.gov The process of drug design often involves creating molecules that can interact with specific biological targets to produce a therapeutic effect. idibell.cat The compound's structure can be integrated into peptide sequences to enhance their stability and affinity for specific receptors, such as those on cancer cells. chemimpex.com This makes it a key building block in the development of targeted therapies. chemimpex.com The use of small-molecule libraries, which can include diverse compounds like modified amino acids, is a productive method for identifying new chemical probes and starting points for drug discovery. nih.govnih.gov These probes are essential for studying disease-related targets and developing drugs with novel mechanisms of action. nih.gov
Synonyms and Identifiers for Carbamoylphenylalanine Derivatives
This table includes various names and identifiers for carbamoylphenylalanine and its protected forms.
| Name/Identifier | Compound Variation | Source |
| Fmoc-Phe(2-Cbm)-OH | Fmoc-L-2-Carbamoylphenylalanine | echemi.com |
| (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-carbamoylphenyl)propanoic acid | Fmoc-L-2-Carbamoylphenylalanine | echemi.com |
| N-(Aminocarbonyl)-L-phenylalanine | N-Carbamoylphenylalanine | naturalproducts.netdrugbank.com |
| (2S)-2-(carbamoylamino)-3-phenylpropanoic acid | N-Carbamoylphenylalanine | naturalproducts.netdrugbank.com |
| Phe(2-carbomyl) | This compound | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(2-carbamoylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-3-1-2-4-7(6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQWGGPXZQIUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization for Academic Applications
Advanced Chemical Synthesis Approaches for L-2-Carbamoylphenylalanine and its Analogs
The incorporation of this compound into peptide chains is primarily achieved through established peptide synthesis methodologies. These techniques allow for the precise placement of this unique amino acid within a larger peptide sequence, enabling the study of its effects on peptide structure and function.
Methodologies for Solution-Phase Peptide Synthesis
While SPPS is dominant, solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), remains a valuable technique, particularly for the synthesis of certain peptides that may be difficult to produce on a solid support. libretexts.orgnih.gov In this approach, the peptide is synthesized in a homogenous solution, and purification occurs after each step.
The fundamental principles of protection, activation, and coupling are similar to SPPS. libretexts.org The amino group of one amino acid (or peptide fragment) is protected, while the carboxylic acid group of the other is activated. libretexts.org For incorporating this compound, its N-α-protected form (e.g., Boc-L-2-Carbamoylphenylalanine or Fmoc-L-2-Carbamoylphenylalanine) would be coupled with another amino acid or peptide that has a free amino group. libretexts.org
Common coupling reagents used in solution-phase synthesis include carbodiimides (DCC, DIC) and active ester-based reagents. americanpeptidesociety.org The choice of protecting groups is critical to prevent unwanted side reactions. libretexts.org For instance, the tert-butyloxycarbonyl (Boc) group, which is acid-labile, can be used to protect the amino group. libretexts.org
Synthesis via Condensation of Smaller Peptide Fragments
For the synthesis of very large peptides or proteins, the condensation of smaller, pre-synthesized peptide fragments is a more practical approach than the stepwise addition of single amino acids. springernature.combeilstein-journals.org This strategy, often employed in solution-phase synthesis, involves the coupling of two fully protected peptide fragments. springernature.com
Nucleophilic Addition Reactions in the Derivatization of Amines to Carbamoyl (B1232498) Compounds
The synthesis of the carbamoyl group itself, a key feature of this compound, often involves nucleophilic addition reactions. In a general sense, the formation of carbamoyl compounds can be achieved through the reaction of an amine with a suitable carbonyl source. organic-chemistry.org One common strategy is the nucleophilic attack of an amine on an isocyanate.
Another approach involves the use of carbamoyl chlorides, which can react with amines to form carbamoyl compounds. organic-chemistry.org The synthesis of N-carbamoyl imines, which are highly reactive towards nucleophiles, is another relevant strategy in the broader context of carbamoyl compound synthesis. rsc.orgrsc.org These imines, bearing an electron-withdrawing carbamoyl group on the nitrogen, exhibit enhanced reactivity, facilitating nucleophilic additions to form various amine derivatives. rsc.org
Rational Design and Synthesis of this compound-Containing Derivatives for Mechanistic Studies
The rational design and synthesis of derivatives of this compound are crucial for conducting detailed mechanistic studies of biological processes. By systematically modifying the structure of the parent compound, researchers can probe its interactions with biological targets and elucidate structure-activity relationships (SAR). nih.govrsc.org
For example, in the context of drug discovery, this compound can be incorporated into peptide-based inhibitors to study their binding to enzymes or receptors. nih.govnih.gov The carbamoyl group can participate in hydrogen bonding or other non-covalent interactions within a binding pocket, and its position on the phenyl ring can be critical for optimal binding.
The synthesis of a series of analogs where the carbamoyl group is moved to different positions on the phenyl ring (e.g., 3-carbamoyl or 4-carbamoyl) or replaced with other functional groups allows for a systematic investigation of its role in molecular recognition. google.com Furthermore, the peptide backbone can be modified, or other non-natural amino acids can be introduced alongside this compound to fine-tune the properties of the resulting peptide. nih.govnih.gov These studies provide valuable insights into the molecular mechanisms of action and can guide the development of more potent and selective therapeutic agents. rsc.orgmdpi.com
Molecular Interactions and Mechanistic Elucidation of L 2 Carbamoylphenylalanine
Investigations into Protein-Ligand Binding Dynamics and Specificity
The interaction of a ligand with a protein is fundamentally characterized by its binding affinity and kinetics. bio-rad.com Affinity, often represented by the equilibrium dissociation constant (KD), describes the strength of the binding, while kinetics, defined by the association (kₐ or kₒₙ) and dissociation (kd or kₒff) rate constants, describe the speed at which the complex forms and breaks apart. bio-rad.comexcelleratebio.com These parameters are crucial as they dictate the ligand's efficacy and duration of action in a biological system. excelleratebio.comnih.gov
Detailed binding affinity and kinetic data for L-2-Carbamoylphenylalanine are not extensively available in the surveyed literature. However, studies on its structural isomer, L-4-carbamoylphenylalanine (also referred to as F4CON), provide valuable insights into how the carbamoylphenylalanine scaffold interacts with biological targets. nih.gov The incorporation of such non-canonical amino acids can significantly alter a peptide's conformational preferences, potentially leading to improved binding affinity for target proteins.
In research focused on inhibitors for Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme implicated in various diseases, macrocyclic peptides incorporating L-4-carbamoylphenylalanine were identified and optimized. nih.govrsc.org The structure-activity relationship (SAR) studies led to the development of highly potent inhibitors. For example, through chemical modifications based on structural data, a derivative peptide (peptide 23) was created that exhibited an IC₅₀ value of 0.15 nM, demonstrating a dramatic improvement in inhibitory activity. nih.gov
Table 1: Inhibitory Activity of a Macrocyclic Peptide Containing L-4-Carbamoylphenylalanine against NNMT This interactive table summarizes the reported inhibitory concentration for a key peptide developed during the study.
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
|---|
This data highlights the potential of the carbamoylphenylalanine structure to serve as a key component in designing potent and specific enzyme inhibitors. nih.gov The kinetics of such interactions, particularly a slow dissociation rate (low koff), can lead to prolonged target occupancy and an insurmountable mode of action, which is advantageous for therapeutic design. excelleratebio.com
The binding of a ligand to a protein can induce significant conformational changes in the protein's structure, a phenomenon central to biological function. elifesciences.org These changes can be understood through models like the "induced fit" mechanism, where ligand binding triggers a structural rearrangement, or the "conformational selection" model, where the ligand selectively binds to and stabilizes a pre-existing conformation in the protein's dynamic ensemble. elifesciences.org
Enzyme Modulation and Inhibition Mechanisms by this compound and its Derivatives
Enzyme inhibitors are molecules that decrease an enzyme's activity and are broadly classified as reversible or irreversible. wikipedia.org Reversible inhibitors, which can be competitive, non-competitive, or uncompetitive, bind non-covalently and can dissociate from the enzyme. wikipedia.org The specific mechanism of modulation by a compound like this compound depends on its interaction with the enzyme's active site or allosteric sites.
Carboxypeptidase A1 (CPA1) is a zinc-containing metalloprotease that catalyzes the cleavage of the C-terminal peptide bond, showing a preference for amino acids with aromatic or large branched aliphatic side chains like phenylalanine, tyrosine, and leucine. ms-validatedantibodies.commedchemexpress.com The enzyme is synthesized in the pancreas as an inactive zymogen, procarboxypeptidase A1, and is activated by proteolytic cleavage. wikipedia.orgmedchemexpress.com Its mechanism involves a zinc ion at the active site that, along with key amino acid residues like Glu270, activates a water molecule to hydrolyze the peptide bond. wikipedia.org
Given its preference for aromatic C-terminal residues, CPA1 is a plausible target for phenylalanine derivatives. N-Carbamoylphenylalanine is listed in the DrugBank database as having a potential interaction with Carboxypeptidase A1. drugbank.com However, specific kinetic studies or inhibition constants (e.g., Kᵢ) detailing the interaction between the L-2 isomer of carbamoylphenylalanine and CPA1 are not detailed in the available literature.
Competitive antagonism occurs when an inhibitor molecule, which often structurally resembles the substrate, competes for the same active site on an enzyme. nih.gov This type of inhibition can be overcome by increasing the concentration of the substrate. nih.gov The effectiveness of a competitive antagonist is measured by its inhibition constant (Kᵢ).
Dihydropteroate synthase (DHPS) is a key enzyme in the folate synthesis pathway in microorganisms and is the target of sulfonamide antibiotics. While the outline specifies investigating competitive antagonism with DHPS, no research findings detailing an interaction between this compound or its derivatives and DHPS were identified in the searched literature.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method is instrumental in structure-based drug design for identifying potential inhibitors. isfcppharmaspire.com
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. nih.gov Its active site is a well-characterized hydrophobic channel. Docking studies of various inhibitors have identified key amino acid residues critical for binding, including Tyr355, Arg120, and Ser530, which can form hydrogen bonds and π-interactions with ligands. d-nb.info
While numerous docking studies have been performed on COX-2 with various flavonoids and nonsteroidal anti-inflammatory drugs (NSAIDs) d-nb.inforesearchgate.net, specific molecular docking analyses for this compound with COX-2 were not found in the reviewed literature. Based on the known structure of the COX-2 active site, one could hypothesize that the aromatic ring of this compound would likely engage in hydrophobic interactions or π-stacking with residues like Tyr355, while its carbamoyl (B1232498) and amino acid functionalities could potentially form hydrogen bonds with polar residues at the active site entrance, such as Arg120 or Ser530. d-nb.info However, without specific computational or experimental data, this remains a theoretical projection.
Receptor-Ligand Interactions and Allosteric Modulation Studies (e.g., β2-Adrenergic Receptor)
Receptor-ligand interactions are fundamental to cellular communication and signaling. nih.gov Ligands, which can be hormones, neurotransmitters, or drugs, bind to specific receptors on the cell surface or within the cell, triggering a biological response. nih.govwikipedia.org
Allosteric Modulation:
A significant area of research focuses on allosteric modulation, where a ligand (the allosteric modulator) binds to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.govnih.govuniversiteitleiden.nl This binding event induces a conformational change in the receptor, thereby altering its affinity for the orthosteric ligand or its signaling efficacy. nih.govuniversiteitleiden.nl
Allosteric modulators offer several potential advantages over traditional orthosteric ligands:
Increased Selectivity: Allosteric sites are often less conserved across receptor subtypes than orthosteric sites, allowing for the development of more selective drugs with fewer side effects. nih.govresearchgate.net
Fine-tuned Regulation: Allosteric modulators can act as "dimmer switches," either enhancing (Positive Allosteric Modulators or PAMs) or reducing (Negative Allosteric Modulators or NAMs) the receptor's response to the endogenous ligand, rather than simply turning it on or off. nih.govacs.orgnih.gov
Safety Profile: Since allosteric modulators often have no effect in the absence of the endogenous ligand, they may offer a more physiological and safer therapeutic approach. nih.govuniversiteitleiden.nl
The β2-Adrenergic Receptor as a Model System:
The β2-adrenergic receptor (β2AR), a G protein-coupled receptor (GPCR), is a classic model for studying receptor-ligand interactions and allosteric modulation. nih.govwikipedia.orgelifesciences.org It is involved in various physiological processes, including smooth muscle relaxation and bronchodilation. wikipedia.org
Studies on the β2AR have revealed the complexity of its regulation. For instance, the binding of agonists induces conformational changes that promote the activation of G proteins and subsequent downstream signaling. nih.gov Furthermore, the receptor's function can be allosterically modulated by various factors, including other small molecules and even lipids like cholesterol within the cell membrane. elifesciences.org Research has shown that cholesterol can bind to specific sites on the β2AR, restricting its conformational flexibility and thereby modulating its activity. elifesciences.org
The study of receptor-ligand interactions and allosteric modulation, particularly with well-characterized systems like the β2AR, provides a framework for understanding how a compound like this compound might interact with and modulate the function of its target receptors.
| Type of Allosteric Modulator | Effect on Receptor Function |
| Positive Allosteric Modulator (PAM) | Potentiates the response of the receptor to the endogenous agonist. nih.govacs.org |
| Negative Allosteric Modulator (NAM) | Reduces the response of the receptor to the endogenous agonist. nih.govacs.org |
| Silent Allosteric Modulator (SAM) or Neutral Allosteric Ligand (NAL) | Binds to an allosteric site but has no direct effect on receptor function, though it can block the action of other allosteric modulators. nih.gov |
| Ago-PAM | Exhibits intrinsic agonist activity in addition to potentiating the effect of the endogenous agonist. nih.govnih.gov |
Exploration of Post-Translational Modifications and their Influence on this compound Interactions
Post-translational modifications (PTMs) are covalent modifications to proteins that occur after their synthesis. abcam.comthermofisher.com These modifications dramatically increase the functional diversity of the proteome and play a critical role in regulating nearly all aspects of cellular biology, including protein folding, stability, localization, and interactions. thermofisher.comcreative-proteomics.comresearchgate.net
Common Types of PTMs:
There is a vast array of PTMs, each with the potential to alter a protein's function. Some of the most common include:
Phosphorylation: The addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues. This is a key mechanism for regulating enzyme activity and signal transduction. abcam.comcreative-proteomics.com
Glycosylation: The attachment of sugar moieties (glycans) to asparagine (N-linked) or serine/threonine (O-linked) residues. Glycosylation is crucial for protein folding, stability, and cell-surface receptor function. abcam.comthermofisher.com
Ubiquitination: The addition of ubiquitin, a small regulatory protein, to a target protein. This often targets the protein for degradation but can also have non-degradative regulatory roles. abcam.comnih.gov
Acetylation: The addition of an acetyl group, typically to lysine (B10760008) residues. It plays a significant role in regulating chromatin structure and gene expression. creative-proteomics.com
Methylation: The addition of a methyl group, commonly to lysine and arginine residues. It is involved in epigenetic regulation and protein-protein interactions. creative-proteomics.com
Carbamylation: The non-enzymatic reaction of isocyanic acid with amine groups on proteins. This modification can accumulate in certain disease states and alter protein structure and function. nih.gov
Citrullination: The conversion of arginine residues to citrulline. This PTM can affect protein structure and interactions, particularly in the context of inflammation. nih.gov
Influence of PTMs on Drug-Target Interactions:
PTMs can significantly influence how a drug, such as this compound, interacts with its protein target. researchgate.netbiorxiv.org These modifications can:
Alter the Binding Site: A PTM near or within a drug-binding site can directly interfere with or enhance the binding of a ligand. biorxiv.org For example, the addition of a bulky sugar group through glycosylation could sterically hinder drug access to its binding pocket.
Induce Conformational Changes: PTMs can cause significant changes in the three-dimensional structure of a protein, which can allosterically affect a distant drug-binding site. biorxiv.org
Create or Mask Recognition Sites: PTMs can create new binding sites for interacting proteins or mask existing ones, thereby altering the protein's interaction network and, consequently, its response to a drug.
The presence and pattern of PTMs on a target protein can vary depending on the cell type, its metabolic state, and the presence of disease. Therefore, understanding the PTM landscape of a target protein is crucial for predicting and interpreting the effects of a compound like this compound.
| Post-Translational Modification | Potential Influence on Drug-Target Interaction |
| Phosphorylation | Can alter the charge and conformation of the binding pocket, affecting ligand affinity. researchgate.net |
| Glycosylation | May sterically hinder drug access to the binding site or be part of the binding interface itself. abcam.com |
| Carbamylation | Can alter the charge and structure of a protein, potentially impacting ligand binding. nih.gov |
| Citrullination | Can change the charge and hydrogen bonding capacity of a residue, affecting interactions with ligands. nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design Incorporating L 2 Carbamoylphenylalanine
Fundamental Principles of Structure-Activity Relationships in Amino Acid Derivatives
Structure-Activity Relationship (SAR) analysis is a foundational concept in drug discovery that investigates how the chemical structure of a compound influences its biological activity. oncodesign-services.comcollaborativedrug.com In the context of amino acid derivatives, SAR studies focus on systematically modifying the components of the amino acid structure—the side chain, the alpha-carbon, the amino group, and the carboxyl group—to understand their contribution to target binding and biological function. researchgate.net
The primary goals of SAR studies in amino acid derivatives include:
Improving Potency: Identifying modifications that enhance the binding affinity of the molecule to its biological target, such as an enzyme or receptor. frontiersin.org
Enhancing Selectivity: Modifying the structure to favor interaction with a specific target over others, thereby reducing off-target effects. researchgate.net
Optimizing Pharmacokinetic Properties: Altering the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile, which includes increasing its stability against enzymatic degradation. nih.govfrontiersin.org
For phenylalanine derivatives like L-2-Carbamoylphenylalanine, key structural modifications for SAR studies involve altering the phenyl ring's substitution pattern. The position, number, and nature of substituents can dramatically affect activity. For instance, the introduction of a carbamoyl (B1232498) group, as in this compound, adds a potential hydrogen bond donor and acceptor site, which can forge new or stronger interactions within a protein's binding pocket compared to the unsubstituted phenylalanine. nih.gov The essential structural features of a molecule required for its biological activity are often described as its pharmacophore. cabidigitallibrary.org
The introduction of non-canonical amino acids or other structural modifications aims to enhance bioactivity and improve stability. researchgate.net For example, strategic changes in the chirality of amino acids (from L- to D-amino acids) or the inclusion of unnatural amino acids can improve metabolic stability against proteases. nih.gov
Computational Approaches to SAR Analysis and Molecular Modeling
Computational chemistry has become an indispensable tool for accelerating drug discovery by predicting molecular interactions and guiding the design of new compounds. oncodesign-services.comjchemrev.com These methods are particularly valuable for studying complex molecules like peptides containing non-canonical amino acids.
Application of Molecular Docking Simulations for Ligand-Enzyme/Receptor Complexes
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov The primary purpose of docking is to model the interaction between a ligand and a receptor at the atomic level, which allows for the characterization of binding behavior and is frequently used in virtual screening to identify potential drug candidates from large databases. researchgate.netarxiv.org
The process involves:
Preparation of Receptor and Ligand: Generating 3D structures of the protein target and the ligand, such as a peptide containing this compound. The protein structure is often obtained from experimental sources like the Protein Data Bank (PDB) or generated via homology modeling. mdpi.com
Sampling: Exploring the conformational space of the ligand within the receptor's binding site. Algorithms generate a multitude of possible binding poses. researchgate.net
Scoring: Evaluating each pose using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding. frontiersin.org
In the context of this compound, docking studies can elucidate how the carbamoyl group participates in the binding. For example, it can predict whether the -CONH₂ group forms hydrogen bonds with specific residues in the active site, thereby anchoring the ligand. nih.gov This information is critical for understanding the SAR and for designing analogs with improved potency. A study on α4β7 integrin antagonists included this compound in its peptide structures, indicating its importance in achieving high binding affinity and selectivity. google.com
| Parameter | Description |
| Receptor | The 3D structure of the target protein (e.g., enzyme, receptor). |
| Ligand | The small molecule or peptide being docked (e.g., this compound analog). |
| Search Algorithm | The method used to explore ligand conformations and orientations (e.g., Lamarckian Genetic Algorithm). jabonline.in |
| Scoring Function | A mathematical function used to estimate the binding free energy of a given pose. frontiersin.org |
| Binding Site | A defined region on the receptor where the docking is performed, often a catalytic site or allosteric pocket. researchgate.net |
| Output | A set of ranked binding poses with their corresponding scores, detailing interactions like hydrogen bonds and hydrophobic contacts. |
Table 1. Key Components of a Molecular Docking Simulation. This interactive table outlines the fundamental elements involved in a typical molecular docking experiment.
Utilization of Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Profiling
While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing detailed information on the conformational flexibility of both the ligand and the receptor. plos.org
Key applications of MD simulations in studying peptides with non-canonical amino acids include:
Conformational Sampling: Peptides, especially in a solvent, are highly flexible. MD simulations can explore the various conformations a peptide can adopt, helping to identify the most stable or biologically relevant shapes. nih.gov
Interaction Profiling: MD can reveal the stability of key interactions (like hydrogen bonds) predicted by docking. It shows how water molecules mediate interactions and how the binding pocket itself might adjust to accommodate the ligand (the "induced fit" model). mdpi.com
Binding Free Energy Calculation: Advanced MD-based methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can provide more accurate estimations of binding free energy by averaging over a range of conformations. jabonline.in
For a peptide containing this compound, an MD simulation could track the movement of the carbamoylphenyl side chain, assessing its rotational freedom and the persistence of its interactions with the receptor, thus providing a more complete picture of its binding mode. scispace.com
Derivation of Molecular Features for Noncanonical Amino Acids (e.g., 4-carbamoyl-phenylalanine) in Peptide Design
To effectively use non-canonical amino acids (ncAAs) in computational peptide design, it is crucial to develop molecular features that accurately represent their unique properties. acs.org Machine learning models used in peptide design often struggle with ncAAs because they were not part of the original training data. nih.gov
Recent research has focused on creating MD-derived features for ncAAs to overcome this limitation. nih.gov For a given amino acid, such as the closely related isomer 4-carbamoyl-phenylalanine (F4C) , this process involves:
Dipeptide Simulation: Performing an MD simulation of a simple dipeptide containing the ncAA. acs.org
Feature Extraction: From the simulation trajectory, key properties are calculated and compiled into a feature set. These can include:
Backbone (BB) features: The probability distribution of the backbone dihedral angles (ϕ, ψ), which describes the conformational preferences of the amino acid. nih.govacs.org
Voxel (VOX) features: The average molecular electrostatic potential calculated on a 3D grid around the amino acid, capturing its electronic character. nih.govacs.org
These derived features can then be used to train machine learning models, enabling them to more accurately predict the structures and properties of peptides containing novel ncAAs like this compound. nih.gov
| Feature Type | Derivation Method | Information Captured |
| Backbone (BB) Features | Calculated from the (ϕ, ψ) distribution of a dipeptide MD simulation and binned in a 2D grid. acs.org | Represents the intrinsic conformational propensity of the amino acid backbone. nih.gov |
| Voxel (VOX) Features | Frame-averaged molecular electrostatic potential from the MD simulation is calculated on a 3D voxel and flattened into a 1D vector. acs.org | Encodes the three-dimensional electrostatic properties of the amino acid side chain. nih.gov |
| PASC Fingerprints | Morgan fingerprints generated at each heavy atom along the side chain, starting from the Cα atom. acs.org | Provides position-aware information about the side chain's chemical structure. |
Table 2. Examples of Derived Molecular Features for Noncanonical Amino Acids. This interactive table summarizes different types of computational features developed to represent non-canonical amino acids in machine learning models for peptide design.
Rational Design of this compound-Containing Peptidomimetics and Small Molecule Analogs
Rational design uses structural and mechanistic information about a biological target to design molecules with specific functions. rsc.orgchemrxiv.org The incorporation of this compound into peptides or small molecules is a rational design strategy aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. nih.gov
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are modified to overcome the limitations of native peptides, such as poor stability and low oral bioavailability. nih.gov Incorporating this compound is one such modification. Its unique side chain can:
Introduce Conformational Constraints: The bulky phenyl group can restrict the flexibility of the peptide backbone, locking it into a bioactive conformation. rsc.org This pre-organization can lead to a more favorable entropy of binding and thus higher affinity. rsc.org
Enhance Binding Interactions: The carbamoyl group can serve as a key interaction point, forming hydrogen bonds that may not be possible with natural amino acids. chemimpex.com
Increase Proteolytic Resistance: The presence of an unnatural amino acid can hinder recognition by proteases, thereby increasing the peptide's half-life in the body. nih.gov
Small Molecule Analogs can be designed using this compound as a starting scaffold. Fragment-based drug discovery might identify the carbamoylphenyl moiety as a key binding fragment, which medicinal chemists can then elaborate upon, adding other functional groups to optimize interactions with the target protein and improve drug-like properties. chemrxiv.org
Elucidation of Critical Pharmacophores and Structural Determinants for Specific Biological Effects
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. dovepress.com Elucidating the pharmacophore is a crucial step in understanding SAR and in designing new, potent molecules.
The process of pharmacophore modeling typically involves:
Alignment: Aligning a set of active molecules to identify their common chemical features. nih.gov
Feature Identification: Defining the key features, which can include hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. mdpi.com
Model Generation and Validation: Building a 3D model of these features and their spatial relationships. The model is then validated by its ability to distinguish known active compounds from inactive ones (decoys). mdpi.comnih.gov
For a series of active compounds containing this compound, a pharmacophore model would likely highlight the carbamoyl group as a key hydrogen bond donor/acceptor and the phenyl ring as a hydrophobic or aromatic feature. bohrium.com The precise 3D arrangement of these features relative to other functional groups in the molecule would constitute the pharmacophore. Once validated, this model can be used as a 3D query to screen large virtual libraries for new compounds that match the pharmacophore, leading to the discovery of novel chemical scaffolds with the desired biological effect. dovepress.com
Biochemical and Cellular Pathway Investigations Involving L 2 Carbamoylphenylalanine
Role in Cellular Metabolic Processes and Pathways
The integration and influence of L-2-Carbamoylphenylalanine on central carbon metabolism, including its potential connections to amino acid networks and major energy-producing pathways like glycolysis and the pentose phosphate (B84403) pathway, are yet to be experimentally determined.
Integration into Amino Acid Metabolic Networks
Amino acid metabolism is a complex web of interconnected reactions crucial for protein synthesis, energy production, and the synthesis of numerous bioactive molecules. Key processes include transamination, where an amino group is transferred from an amino acid to a keto-acid, and deamination, the removal of an amino group. These reactions, catalyzed by aminotransferases, allow for the synthesis of non-essential amino acids and the conversion of amino acid carbon skeletons into intermediates of central metabolism. The metabolic fate of L-phenylalanine, for instance, involves its conversion to L-tyrosine and subsequent degradation into fumarate and acetoacetate.
Currently, there is no available scientific literature detailing the specific integration of this compound into these amino acid metabolic networks. It is unknown whether it can serve as a substrate for aminotransferases or other enzymes involved in amino acid interconversion. Research is needed to determine if the carbamoyl (B1232498) group on the phenyl ring alters its recognition by these enzymes and what its metabolic fate within the cell might be.
Influence on Interconnected Metabolic Fluxes (e.g., Glycolysis, Pentose Phosphate Pathway)
Glycolysis and the Pentose Phosphate Pathway (PPP) are fundamental to cellular energy production and biosynthesis. Glycolysis breaks down glucose into pyruvate, generating ATP and NADH, while the PPP runs parallel to glycolysis, producing NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis. The regulation of flux through these pathways is critical for maintaining cellular homeostasis and responding to metabolic demands.
There is no published research investigating the influence of this compound on the metabolic fluxes of glycolysis or the pentose phosphate pathway. Studies employing techniques such as 13C-metabolic flux analysis would be necessary to quantify any potential impact of this compound on central carbon metabolism.
Impact on Protein Synthesis and Associated Cellular Functions
Protein synthesis is a fundamental cellular process where genetic information encoded in mRNA is translated into a sequence of amino acids to form a polypeptide chain. This intricate process involves ribosomes, transfer RNAs (tRNAs) that carry specific amino acids, and a host of initiation, elongation, and termination factors. The availability of essential amino acids is a critical determinant of the rate of protein synthesis.
The effect of this compound on the machinery of protein synthesis has not been reported. It is unclear whether this synthetic amino acid can be recognized by aminoacyl-tRNA synthetases, the enzymes responsible for attaching amino acids to their corresponding tRNAs. If it is not a substrate for these enzymes, it would not be incorporated into proteins. However, it could potentially act as a competitive inhibitor of L-phenylalanine's binding to its synthetase, thereby impacting protein synthesis. Techniques like ribosome profiling could be employed to assess the global impact of this compound on translation.
Modulation of Intracellular Signaling Networks
Cells respond to their environment through complex intracellular signaling networks that regulate a myriad of processes, including cell growth, proliferation, and metabolism. Key signaling pathways, such as the mTOR (mammalian target of rapamycin) and MAPK (mitogen-activated protein kinase) pathways, are known to be influenced by nutrient availability, including amino acids. For example, the amino acid leucine is a potent activator of the mTORC1 signaling complex, which promotes protein synthesis and cell growth.
No studies have been published that investigate the modulation of intracellular signaling networks by this compound. It is unknown whether this compound can mimic the signaling roles of natural amino acids like L-phenylalanine or L-leucine to influence pathways such as mTOR or MAPK. Research involving phosphoproteomics and kinase activity assays would be required to screen for any effects of this compound on cellular signaling cascades.
Studies on Cellular Uptake and Intracellular Transport Mechanisms
The entry of amino acids into cells is mediated by a variety of specialized transporter proteins embedded in the cell membrane. These transporters exhibit specificity for different classes of amino acids. For example, large neutral amino acids like L-phenylalanine are primarily transported by systems such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells to meet their high demand for nutrients.
The specific mechanisms of cellular uptake and intracellular transport for this compound have not been characterized. It is plausible that, due to its structural similarity to L-phenylalanine, it may be a substrate for transporters like LAT1. Competitive uptake assays with radiolabeled L-phenylalanine could be used to investigate this possibility and determine the kinetics of its transport.
Investigation in Diverse Cell Lines and Established Biological Systems
Cell lines are indispensable tools in biomedical research for studying cellular processes and the effects of various compounds. A wide array of cell lines, derived from different tissues and disease states such as breast cancer (e.g., MCF-7, MDA-MB-231) and neuronal origins (e.g., SH-SY5Y), are used to investigate metabolic and signaling pathways.
A review of the scientific literature indicates that this compound has not been the subject of published investigations in any established cell line or biological system. While its protected form, Fmoc-L-2-carbamoylphenylalanine, is commercially available for use in peptide synthesis and drug development, suggesting potential applications in cancer research, no data from such studies have been made public. Therefore, information regarding its effects in diverse cell lines, including potential cytotoxic or metabolic effects, is currently unavailable.
Advanced Analytical Methodologies for L 2 Carbamoylphenylalanine Research
Chromatographic Techniques for Separation, Identification, and Quantification in Complex Research Matrices
Chromatographic methods are fundamental in the analysis of L-2-Carbamoylphenylalanine, offering high-resolution separation from other components in intricate biological and chemical samples. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and widely adopted technique for the analysis of amino acids and their derivatives, including this compound. This method provides excellent sensitivity and selectivity, making it ideal for quantifying low concentrations of the analyte in complex mixtures.
In a typical HPLC-MS/MS workflow, the sample is first subjected to chromatographic separation, usually on a reversed-phase column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. The composition of the mobile phase, often a mixture of water, organic solvents (like acetonitrile (B52724) or methanol), and additives (such as formic acid or ammonium (B1175870) acetate), is carefully optimized to achieve the best separation.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for amino acids, as it is a soft ionization method that minimizes fragmentation of the parent molecule. In the tandem mass spectrometer, the protonated molecule of this compound is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even in the presence of co-eluting compounds. For instance, in the analysis of phenylalanine, a structurally similar compound, transitions such as m/z 166.2 → 120.2 are monitored. nih.gov
Illustrative HPLC-MS/MS Parameters for this compound Analysis:
| Parameter | Typical Value |
| HPLC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Hypothetical: m/z 209.1 → 192.1 (Precursor → Product) |
| Collision Energy | Optimized for the specific transition |
Note: The MRM transition and collision energy are hypothetical and would require experimental determination for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) with Appropriate Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of amino acids. However, due to the low volatility and polar nature of amino acids like this compound, a derivatization step is essential to convert them into more volatile and thermally stable compounds suitable for GC analysis. sigmaaldrich.com
Common derivatization strategies for amino acids involve silylation or acylation. sigmaaldrich.comnih.gov For example, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used silylation reagent that reacts with the amino and carboxyl groups of the amino acid to form trimethylsilyl (B98337) (TMS) derivatives. nih.gov Another approach is the use of chloroformates, such as methyl chloroformate (MCF), which also react with the active hydrogens to produce volatile derivatives. acs.org
Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are typically ionized by electron impact (EI). The resulting mass spectra, characterized by specific fragmentation patterns, serve as a chemical fingerprint for the identification of the derivatized this compound. Quantification is often achieved by using a stable isotope-labeled internal standard.
Hypothetical GC-MS Derivatization and Analysis Parameters for this compound:
| Parameter | Typical Procedure/Value |
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| Reaction Conditions | Heating at 100°C for a specified time |
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Temperature Program | Ramped from a low initial temperature to a high final temperature |
| Ionization Mode | Electron Impact (EI) |
| MS Detection | Full scan or selected ion monitoring (SIM) |
Note: The specific derivatization conditions and mass spectral data would need to be empirically determined for this compound.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry, represents a significant advancement in liquid chromatography. By utilizing columns packed with smaller particles (typically sub-2 µm), UPLC systems can operate at higher pressures, resulting in faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. mdpi.comresearchgate.net
The application of UPLC-MS/MS for the analysis of this compound follows similar principles to HPLC-MS/MS but with enhanced performance. The improved chromatographic efficiency of UPLC allows for better separation of isomers and closely related compounds, which can be critical in complex biological samples. The increased peak concentration (narrower peaks) leads to a higher signal-to-noise ratio in the mass spectrometer, thereby improving the limits of detection and quantification. acs.org
Derivatization can also be employed in UPLC-MS/MS to enhance the chromatographic retention of polar compounds on reversed-phase columns and to improve ionization efficiency. mdpi.comresearchgate.net For instance, derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) has been successfully used for the analysis of a wide range of amino acids. mdpi.comresearchgate.netacs.org
Illustrative UPLC-MS/MS Parameters for this compound Analysis:
| Parameter | Typical Value |
| UPLC Column | Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A rapid gradient from low to high organic content |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Hypothetical: m/z 209.1 → 192.1 (Precursor → Product) |
Note: The MRM transition is hypothetical and requires experimental validation.
Spectroscopic Approaches for Structural and Interactional Characterization in Research Settings
Spectroscopic techniques are indispensable for the structural characterization of this compound and for studying its interactions with other molecules. These methods provide valuable information about the compound's molecular conformation and vibrational properties.
Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Conformation Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and for probing its molecular structure. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various chemical bonds.
Hypothetical Key FTIR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Carboxylic Acid | C=O stretch | 1725 - 1700 |
| Amine (Amide) | N-H stretch | 3400 - 3200 |
| Amide | C=O stretch (Amide I) | 1680 - 1630 |
| Aromatic Ring | C-H stretch | > 3000 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
Note: These are general ranges, and the exact peak positions for this compound would need to be determined experimentally.
Near-Infrared (NIR) Spectroscopy for Vibrational Fingerprinting and Structural Studies
Near-Infrared (NIR) spectroscopy, which measures the absorption of radiation in the 780 to 2500 nm wavelength range, is primarily sensitive to overtones and combination bands of fundamental molecular vibrations. While NIR spectra are generally more complex and have broader, overlapping bands than mid-infrared spectra, they can provide a unique vibrational fingerprint of a compound.
Potential NIR Regions of Interest for this compound:
| Wavelength Range (nm) | Associated Vibrational Overtones/Combinations |
| 1100 - 1200 | Second overtone of C-H stretching |
| 1400 - 1500 | First overtone of N-H and O-H stretching |
| 1900 - 2000 | Combination bands of O-H and C=O |
| 2200 - 2400 | Combination bands of C-H and C-C/C-N |
Note: These are general assignments, and a detailed interpretation of the NIR spectrum of this compound would require further investigation.
Raman Spectroscopy for Probing Molecular Changes and Interactions
Raman spectroscopy is a non-invasive vibrational spectroscopy technique that provides detailed information about molecular structure, conformation, and interactions by analyzing the inelastic scattering of monochromatic light. dss.go.th When applied to this compound, this technique can identify and monitor the vibrational modes of its specific functional groups, offering a molecular "fingerprint". onlinepharmacytech.info
The Raman spectrum of this compound is expected to be characterized by several key vibrational bands corresponding to its distinct structural components: the phenyl ring, the amide group of the carbamoyl (B1232498) moiety, the carboxyl group, and the aliphatic backbone. For instance, the breathing mode of the monosubstituted benzene (B151609) ring, typically observed around 1004 cm⁻¹ in phenylalanine, would be a prominent feature. umich.edu Vibrations associated with the amide group (Amide I, II, and III bands) and the stretching modes of the carboxylate group would also provide critical structural information. koreascience.kr
Researchers can utilize Raman spectroscopy to study conformational changes in this compound induced by environmental factors such as pH, temperature, or binding to other molecules. By monitoring shifts in the position and intensity of specific Raman peaks, it is possible to gain insights into intermolecular interactions, such as hydrogen bonding involving the carbamoyl and carboxyl groups. While specific experimental data for this compound is not widely published, the analysis would be analogous to studies on similar amino acids like L-phenylalanine. researchgate.net
Table 1: Expected Characteristic Raman Bands for this compound (Illustrative) This table is illustrative, based on characteristic frequencies for its constituent functional groups. Actual values require experimental measurement.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group |
| Phenyl Ring Breathing | ~1004 | Monosubstituted Benzene Ring |
| Amide I (C=O stretch) | ~1650 - 1680 | Carbamoyl Group (-CONH₂) |
| C=O Stretch | ~1700 - 1740 | Carboxylic Acid (-COOH) |
| COO⁻ Symmetric Stretch | ~1390 - 1415 | Carboxylate Group (-COO⁻) |
| C-H Bending | ~1450 | Aliphatic/Aromatic CH₂/CH |
| NH₂ Wagging/Twisting | ~1010 - 1140 | Amino Group (-NH₂) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound in solution. unina.it It provides precise information about the atomic connectivity and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. nih.gov
A complete structural characterization of this compound involves a suite of NMR experiments:
¹H NMR: This experiment identifies all unique proton environments in the molecule. The spectrum would show distinct signals for the aromatic protons on the phenyl ring, the α- and β-protons of the alanine (B10760859) backbone, and the protons of the carbamoyl group's amide. Chemical shifts and spin-spin coupling patterns would confirm the substitution pattern on the phenyl ring and the connectivity of the aliphatic chain.
¹³C NMR: This technique detects the different carbon atoms, including the quaternary carbons of the phenyl ring and the carbonyl carbons of the carboxyl and carbamoyl groups, which are not observable in ¹H NMR. researchgate.net
2D NMR Techniques: For unambiguous assignment, two-dimensional experiments are employed.
COSY (Correlation Spectroscopy): Reveals ¹H-¹H spin-spin couplings, establishing the connectivity between adjacent protons, for example, linking the α-proton to the β-protons. researchgate.net
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each proton to its corresponding carbon atom. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for connecting molecular fragments, such as linking the protons on the phenyl ring to the backbone of the amino acid and confirming the position of the carbamoyl group. researchgate.net
Through the combined interpretation of these spectra, the complete chemical structure of this compound can be unequivocally confirmed. bioanalysis-zone.com
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table is for illustrative purposes to show the type of data obtained from NMR analysis. Specific chemical shifts (δ) in ppm require experimental determination.
| Atom Position | Nucleus | Expected Chemical Shift Range (ppm) | Key 2D Correlations (HMBC) |
| Carboxyl | ¹³C | 170 - 180 | α-H, β-H |
| Carbonyl (Carbamoyl) | ¹³C | 165 - 175 | Amide-H, Phenyl-H |
| α-Carbon | ¹³C | 50 - 60 | β-H, Carboxyl-H (if present) |
| β-Carbon | ¹³C | 30 - 40 | α-H, Phenyl-H |
| Phenyl Carbons | ¹³C | 110 - 140 | Phenyl-H, β-H |
| α-Proton | ¹H | 3.5 - 4.5 | β-H |
| β-Protons | ¹H | 2.8 - 3.5 | α-H |
| Phenyl Protons | ¹H | 7.0 - 8.0 | - |
| Amide Protons | ¹H | 6.5 - 8.5 | - |
Electrophoretic and Electrochemical Analytical Methods for Compound Analysis
Electrophoretic and electrochemical methods offer high-efficiency separation and sensitive detection for the analysis of amino acids and their derivatives, including this compound. wiley.com Capillary electrophoresis (CE) and its microchip-based formats are particularly well-suited for this purpose due to their rapid analysis times and minimal sample consumption. dss.go.th
Capillary Electrophoresis (CE): In CE, charged molecules migrate through a capillary under the influence of a high electric field. The separation of this compound would depend on its charge-to-size ratio, which is influenced by the pH of the separation buffer. At low pH, the amino group is protonated, and the molecule carries a net positive charge. At high pH, the carboxyl group is deprotonated, resulting in a net negative charge. By optimizing the buffer pH, separation from impurities or related compounds can be achieved. stanford.edu
Electrochemical Detection (ED): While many amino acids are not electroactive at conventional electrodes, electrochemical detection can be a highly sensitive approach. tiscali.cz For this compound, direct electrochemical detection might be challenging. However, two primary strategies can be employed:
Derivatization: The compound can be reacted with a reagent, such as naphthalene-2,3-dicarboxyaldehyde (NDA), to form an electroactive derivative that can be easily oxidized or reduced at an electrode. tiscali.cz This pre-column or on-chip reaction significantly enhances detection sensitivity.
Modified Electrodes: Using chemically modified electrodes can lower the overpotential required for the oxidation of the analyte, enabling direct detection at practical potentials. wiley.com
The combination of microchip electrophoresis with amperometric detection provides a powerful platform for the rapid and sensitive determination of this compound. nih.gov
Bioanalytical Techniques for Detection and Quantification in Biological Research Samples
Bioanalytical methods are essential for measuring the concentration of compounds like this compound in complex biological matrices such as plasma, serum, or tissue homogenates. resolvemass.ca These measurements are fundamental for pharmacokinetic and metabolic studies. The gold standard for quantitative bioanalysis of small molecules is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). bioanalysis-zone.com
A typical LC-MS/MS method for this compound would involve several key steps:
Sample Preparation: The first step is to isolate the analyte from complex matrix components like proteins and phospholipids. This is commonly achieved through protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column is typically used to separate this compound from other endogenous components based on its polarity.
Mass Spectrometric Detection: The analyte is ionized, usually by electrospray ionization (ESI), and detected by a tandem mass spectrometer. Quantification is performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and sensitivity. bioanalysis-zone.com
Method validation is a critical component of bioanalysis, ensuring the reliability of the data. nih.gov Validation experiments establish the method's linearity, accuracy, precision, selectivity, and stability of the analyte during sample handling and storage.
Table 3: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method This table presents a typical summary for a validated bioanalytical method as per regulatory guidelines. The values are illustrative.
| Validation Parameter | Typical Acceptance Criteria | Illustrative Result for this compound Assay |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy ±20%; Precision <20% | 1.0 ng/mL |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +8.1% |
| Inter-day Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 9.5% |
| Matrix Effect | CV of matrix factor ≤ 15% | Pass |
| Recovery | Consistent and reproducible | ~85% |
| Stability (Freeze-Thaw, Bench-Top) | % Change within ±15% | Stable |
Preclinical Mechanistic Research and Model Systems for L 2 Carbamoylphenylalanine
In Vitro Mechanistic Investigations Using Recombinant Proteins and Cell-Free Systems
There is no specific information available in the searched scientific literature regarding in vitro mechanistic studies of L-2-Carbamoylphenylalanine using recombinant proteins or cell-free systems. Research databases lack papers detailing enzyme inhibition assays, binding affinity studies, or other cell-free experiments aimed at identifying a direct molecular target or mechanism for this compound.
Cellular Model Systems for Detailed Mechanistic Elucidation and Pathway Studies
Detailed studies on the effects of this compound in cellular models are not described in the available literature. Consequently, there is no information on its uptake by cells, its impact on specific signaling pathways, or its potential to elicit cellular responses such as apoptosis, proliferation, or differentiation.
Development and Application of Research Tools and Probes Incorporating this compound for Biological Studies
While this compound itself is a tool for peptide synthesis, there is no available research on the development of probes, such as fluorescently-tagged or biotinylated versions of this specific amino acid, for use in biological studies. The application of such derived tools for tracking, imaging, or identifying binding partners has not been documented in the searched literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
